Cortisol 17-valerate, also known as hydrocortisone valerate, is a synthetic derivative of cortisol, which is a steroid hormone produced by the adrenal cortex. This compound is classified under the category of corticosteroids and is primarily used for its anti-inflammatory properties. It is effective in treating various dermatological conditions and other inflammatory disorders. Cortisol 17-valerate is recognized for its role in managing inflammatory responses and is utilized in both human and veterinary medicine .
Cortisol 17-valerate is derived from cortisol, which is naturally synthesized in the adrenal glands of many animals, including humans. The synthesis of cortisol involves several enzymatic steps, primarily occurring in the zona fasciculata of the adrenal cortex. The compound itself can be produced through chemical modification of cortisol to enhance its therapeutic efficacy and reduce side effects associated with natural cortisol .
Cortisol 17-valerate falls under multiple classifications:
The synthesis of cortisol 17-valerate typically involves the esterification of cortisol with valeric acid. This process can be achieved through various organic synthesis techniques, including:
The reaction can be represented as follows:
This reaction typically requires controlled temperatures and solvent systems to optimize yield and purity.
Cortisol 17-valerate has a complex steroid structure characterized by four fused carbon rings. Its chemical formula is , with a molecular weight of approximately 446.58 g/mol. The structural representation includes a hydroxyl group at the 21-position and a valerate ester group at the 17-position.
Cortisol 17-valerate participates in various chemical reactions typical for corticosteroids:
The stability of cortisol 17-valerate under physiological conditions allows it to exert its effects without rapid degradation, making it suitable for therapeutic applications.
Cortisol 17-valerate exerts its effects primarily through binding to glucocorticoid receptors within target cells. This binding leads to:
The compound's mechanism aligns with that of natural cortisol but offers enhanced potency due to its modified structure, allowing for more effective management of inflammatory conditions .
Relevant analyses indicate that these properties contribute to its efficacy as a topical treatment option .
Cortisol 17-valerate has several scientific uses:
The versatility of cortisol 17-valerate makes it a valuable compound in both clinical and research settings, particularly for understanding steroid-mediated responses in various biological contexts .
Cortisol 17-valerate (CHEBI:50865) is a semi-synthetic corticosteroid classified as a glucocorticoid ester. It is derived from cortisol (hydrocortisone), the primary endogenous glucocorticoid hormone produced by the adrenal cortex. The structural modification involves esterification of cortisol at the 17α-hydroxyl position with valeric acid (pentanoic acid), forming a lipophilic prodrug [1] [6]. This modification retains the core steroidal structure of cortisol, including the Δ⁴-3-ketone, 11β-hydroxyl, and 21-hydroxyl groups essential for glucocorticoid receptor binding and activity. The compound is designated as a structural derivative of cortisol in chemical ontologies, emphasizing its prodrug nature [1] [6]. Its IUPAC name is (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate, with a molecular formula of C₂₆H₃₈O₆ and a molecular weight of 446.58 g/mol [3] [6].
Corticosteroid esters exhibit distinct pharmacokinetic behaviors based on esterification site and fatty acid chain length:
Table 1: Structural and Functional Comparison of Common Cortisol Esters
Compound | Ester Group | Ester Position | Lipophilicity (Log P)* | Primary Use |
---|---|---|---|---|
Cortisol (hydrocortisone) | None | N/A | 1.5 | Systemic activity |
Cortisol 17-valerate | Valerate (C5) | 17α-OH | ~3.8 (estimated) | Topical anti-inflammatory |
Hydrocortisone 17-butyrate | Butyrate (C4) | 17α-OH | ~3.2 | Dermatological conditions |
Cortisol 21-acetate | Acetate (C2) | 21-OH | ~2.0 | Ophthalmic/Systemic |
*Log P values estimated based on hydrocarbon chain length and polarity. 17-valerate’s longer chain confers higher lipophilicity than 21-acetate [7] .
Key structural distinctions include:
Valerate esterification serves three key pharmacokinetic functions:
Lipophilicity Enhancement:Valeric acid’s aliphatic hydrocarbon chain increases cortisol’s partition coefficient (Log P) by ~2.3 units compared to unmodified cortisol. This elevates dermal absorption efficiency by facilitating passive diffusion through lipid-rich stratum corneum barriers. Studies indicate a 3- to 5-fold increase in skin retention versus cortisol or its 21-acetate derivative [7] .
Prodrug Activation Mechanism:Cortisol 17-valerate acts as a site-specific prodrug. Esterases in the skin and plasma hydrolyze the valerate ester, regenerating active cortisol. The hydrolysis rate is tuned by valerate’s chain length:
Table 2: Impact of Esterification on Key Pharmacokinetic Parameters
Parameter | Cortisol | Cortisol 17-valerate | Mechanistic Basis |
---|---|---|---|
Skin Permeability (Kp) | Low | High | Increased lipid solubility |
Plasma Half-life | 1.5–2 h | 4–8 h (estimated) | Plasma protein binding & slow hydrolysis |
Metabolic Clearance | High | Reduced | Shielding of 17α-OH from Phase I metabolism |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6